molecular formula C18H17F2NO2 B5455153 N-(2,3-dihydro-1H-inden-2-yl)-2,4-difluoro-3-methoxy-N-methylbenzamide

N-(2,3-dihydro-1H-inden-2-yl)-2,4-difluoro-3-methoxy-N-methylbenzamide

Cat. No.: B5455153
M. Wt: 317.3 g/mol
InChI Key: HEFVKHMOWBNWTP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, the one-pot reaction between primary amines, 1,1-bis-(methylthio)-2-nitroethene, ninhydrin, and barbituric acid provides a method for the preparation of 5-(2-(alkylamino)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives . Another study reported the synthesis of 2,3-dihydro-1H-inden-1-one derivatives by grinding, stirring, and ultrasound irradiation methods .


Molecular Structure Analysis

The molecular structure of the compound can be inferred from similar compounds. For example, “N-(2,3-Dihydro-1H-inden-2-yl)glycinamide” has a molecular formula of C11H14N2O . Another similar compound, “2,3-Dihydro-1H-inden-2-yl”, has a molecular formula of C9H9 .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, “N-2,3-Dihydro-1H-inden-2-yl-N-methylamine hydrochloride” is a solid with a molecular weight of 183.68 . Another similar compound, “N-2,3-Dihydro-1H-inden-2-yl-N-propylamine”, has a molecular weight of 175.27 .

Future Directions

The future directions for the study of this compound could involve further exploration of its synthesis, chemical reactions, mechanism of action, and biological activities. The potential therapeutic applications of similar indole derivatives suggest that “N-(2,3-dihydro-1H-inden-2-yl)-2,4-difluoro-3-methoxy-N-methylbenzamide” could also have interesting biological properties worth investigating .

Properties

IUPAC Name

N-(2,3-dihydro-1H-inden-2-yl)-2,4-difluoro-3-methoxy-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2NO2/c1-21(13-9-11-5-3-4-6-12(11)10-13)18(22)14-7-8-15(19)17(23-2)16(14)20/h3-8,13H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEFVKHMOWBNWTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC2=CC=CC=C2C1)C(=O)C3=C(C(=C(C=C3)F)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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